[(3-chlorophenyl)amino]thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-chloroanilino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3S/c8-5-2-1-3-6(4-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFHOAYQGXDQDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 3 Chlorophenyl Amino Thiourea
Established Synthetic Pathways for Thiourea (B124793) Compounds
The synthesis of thiourea derivatives is a well-established area of organic chemistry, with several reliable methods for their preparation. These methods are broadly applicable and can be adapted for the synthesis of a wide range of substituted thioureas, including [(3-chlorophenyl)amino]thiourea.
Condensation Reactions with Amines and Isothiocyanates
The most fundamental and widely employed method for the synthesis of N,N'-disubstituted thioureas is the condensation reaction between an amine and an isothiocyanate. arkat-usa.orgnih.govglobalresearchonline.net This reaction is typically straightforward, offering high yields and the ability to generate a vast structural diversity of thiourea derivatives. globalresearchonline.net The reaction involves the nucleophilic attack of the amine on the electrophilic carbon atom of the isothiocyanate.
The general scheme for this reaction is as follows: R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'
In the context of this compound, this would involve the reaction of 3-chlorophenyl isothiocyanate with hydrazine. Alternatively, reacting an amine with a thiocyanate (B1210189) salt in an acidic medium is another common strategy. orgsyn.org
Green Chemistry Approaches in Thiourea Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. For thiourea synthesis, this has led to the exploration of green chemistry approaches that minimize the use of hazardous solvents and reagents.
One notable approach is the use of water as a solvent. organic-chemistry.orgnih.gov "On-water" reactions of isothiocyanates with amines have been shown to be a facile and sustainable method for the synthesis of unsymmetrical thioureas, with the added benefits of simple product isolation through filtration and the potential for recycling the water effluent. nih.gov Another green solvent that has shown promise is cyrene, which has been used as a viable alternative to solvents like THF in the one-pot synthesis of nitro N,N'-diaryl thioureas, achieving nearly quantitative yields. wikipedia.orgresearchgate.net
Deep eutectic solvents (DES) have also emerged as green catalyst and reaction media systems. For instance, a choline (B1196258) chloride/tin(II) chloride system has been effectively used for the direct preparation of monosubstituted thioureas from thiourea as a biocompatible thiocarbonyl source, with the DES being recoverable and reusable. wikipedia.org
Furthermore, solvent-free synthesis under microwave irradiation represents another significant green chemistry approach. This method allows for the rapid, one-pot synthesis of various di- and trisubstituted thioureas in good yields without the need for a solvent or base additives. nih.gov
One-Pot Synthetic Procedures for Substituted Thioureas
Microwave-assisted one-pot synthesis from simple starting materials has proven effective for creating both symmetrical and unsymmetrical thioureas. nih.gov Another approach involves a three-component, one-pot synthesis of 2-imino-4-thiazolidinones, where the thiourea is formed in situ. nih.gov Isocyanides can also be utilized in one-pot reactions with amines and elemental sulfur to produce thioureas in excellent yields under ambient temperatures. nih.gov Additionally, multicomponent reactions, such as the one-pot synthesis of thiourea derivatives within cyclotriphosphazene (B1200923) moieties, have been explored. nih.gov These methods often involve the in-situ generation of a reactive intermediate, such as an isothiocyanate, which then reacts with an amine present in the reaction mixture.
Targeted Synthesis of this compound and Related Analogues
The synthesis of the specific compound this compound, also known as 1-(3-chlorophenyl)thiosemicarbazide, can be achieved through adaptations of the general methods described above. The primary precursors for this compound are 3-chloroaniline (B41212) or 3-chlorophenyl isothiocyanate.
A classical and well-established method involves refluxing 3-chloroaniline with potassium thiocyanate in an aqueous medium containing concentrated hydrochloric acid. organic-chemistry.org This reaction proceeds through the in-situ formation of 3-chlorophenyl isothiocyanate, which then reacts with the remaining 3-chloroaniline. A similar approach using ammonium (B1175870) thiocyanate has also been reported for the synthesis of the ortho-isomer, o-chlorophenylthiourea, and is generally applicable to other aromatic thioureas. nih.gov
The direct reaction of 3-chlorophenyl isothiocyanate with an amine under milder conditions is often preferred for better control over the purity of the final product. organic-chemistry.org
Reaction Optimizations and Yield Enhancements
The optimization of reaction conditions is crucial for maximizing yield and purity while minimizing reaction times and by-product formation. While specific optimization studies for this compound are not extensively documented in the literature, general principles for thiourea synthesis can be applied.
Key parameters that can be optimized include:
Solvent: The choice of solvent can significantly impact reaction rates and yields. Acetone is a commonly used solvent that often produces higher yields compared to benzene (B151609) or THF.
Catalyst: The use of phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), can improve the reaction between isothiocyanates and nucleophiles in heterogeneous systems, leading to better yields. researchgate.net
Temperature and Reaction Time: These parameters are interdependent and need to be carefully controlled. For instance, in the synthesis of a thiourea glycoporphyrin, increasing the reaction time from 4 hours to 24 hours at room temperature, and further to 60 °C, significantly impacted the yield. nih.gov
Reagent Stoichiometry: Adjusting the molar ratios of the reactants is a fundamental aspect of optimization to ensure complete conversion of the limiting reagent.
Table 1: Examples of Reaction Conditions for Thiourea Synthesis
| Reactants | Catalyst/Solvent | Conditions | Product | Yield | Reference |
| 3-Chloroaniline, Potassium Thiocyanate, HCl | Water | Reflux, 3 hours | 1-(3-chlorophenyl)thiourea | Good | organic-chemistry.org |
| o-Chloroaniline, Ammonium Thiocyanate, HCl | Water | Steam bath, 1 hour, then evaporation | o-Chlorophenylthiourea | 54-63% | nih.gov |
| Benzoic Anhydride, Thiourea, Alkyl Halide | Et₃N, Water | 40 °C (step 1), rt (step 2) | Thioester | Varies | mdma.ch |
| Isocyanide, Amine, Sulfur | Aqueous Polysulfide Solution | 80 °C, 0.5 hour | Thiourea | 89% | researchgate.net |
Exploration of Novel Precursors for 3-Chlorophenyl Thiourea Construction
The development of novel precursors is driven by the need for safer, more accessible, and more versatile starting materials. While 3-chloroaniline and 3-chlorophenyl isothiocyanate are the standard precursors for this compound, research into alternative starting materials for aryl thioureas is ongoing.
One innovative approach involves the photoinduced reaction of aryl halides with the thiourea anion in DMSO. This method allows for the introduction of a sulfur functionality into an aryl compound, which can then be further reacted to form various sulfur-containing compounds, including thioureas, in a one-pot process. This opens up the possibility of using 1-chloro-3-halobenzene derivatives as precursors.
The use of substituted thioureas themselves as "tunable" precursors for applications like the synthesis of metal sulfide (B99878) nanocrystals highlights the importance of the thiourea core as a building block. The reactivity of the thiourea can be adjusted by altering its substituents, suggesting that a broader range of functionalized thioureas could be synthesized and then transformed into more complex structures.
Furthermore, the in-situ generation of thiobenzoic acids from benzoic anhydrides and thiourea provides an odorless method for producing thioesters, which are structurally related to thioureas. mdma.ch This principle of in-situ generation of reactive sulfur species from odorless and stable precursors could potentially be adapted for the synthesis of aryl thioureas.
Advanced Spectroscopic and Crystallographic Elucidation of 3 Chlorophenyl Amino Thiourea
Vibrational Spectroscopic Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups and molecular vibrations within [(3-chlorophenyl)amino]thiourea.
The FTIR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrations of its specific functional groups. The N-H stretching vibrations are typically observed in the region of 3400-3100 cm⁻¹. For instance, in the related compound 1,3-bis(2-chlorophenyl)thiourea, the N-H stretching vibration is reported at 3348 cm⁻¹ nih.gov. The aromatic C-H stretching vibrations of the 3-chlorophenyl ring are expected to appear around 3100-3000 cm⁻¹.
The thioamide group gives rise to several characteristic bands. The C-N stretching vibration coupled with N-H bending modes usually appears in the 1600-1400 cm⁻¹ range. In 1,3-bis(2-chlorophenyl)thiourea, a C-N stretching band is observed at 1498 cm⁻¹ nih.gov. The C=S (thiocarbonyl) stretching vibration is a key marker for thiourea (B124793) derivatives. This band is generally found in the region of 850-600 cm⁻¹, although its position can be influenced by coupling with other vibrations. For 1,3-bis(2-chlorophenyl)thiourea, the C=S stretching vibration is identified at 1201 cm⁻¹ nih.gov. In the parent thiourea molecule, characteristic peaks include those attributed to SO₄²⁻ ion stretching vibrations around 1240 and 1410 cm⁻¹ when present as a salt researchgate.net.
A summary of expected FTIR vibrational frequencies for this compound based on related compounds is presented in Table 1.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Compound(s) |
| N-H stretching | 3348 | 1,3-bis(2-chlorophenyl)thiourea nih.gov |
| Aromatic C-H stretching | 3100-3000 | General for aromatic compounds |
| C-N stretching | 1498 | 1,3-bis(2-chlorophenyl)thiourea nih.gov |
| C=S stretching | 1201 | 1,3-bis(2-chlorophenyl)thiourea nih.gov |
Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For thiourea derivatives, the C=S stretching vibration is often a strong and distinct band in the Raman spectrum. Studies on 1-furoylthiourea derivatives have focused on the unequivocal identification of the ν(C=S) vibration to understand its correlation with the compound's use as an ionophore for heavy-metal ion selective electrodes nih.gov. The position and intensity of this band can provide insights into the electronic environment of the thiocarbonyl group.
The Raman spectrum of this compound is also expected to show characteristic bands for the aromatic ring vibrations of the 3-chlorophenyl group. These include the C-C stretching vibrations within the ring, typically observed in the 1600-1400 cm⁻¹ region, and the ring breathing mode, which is a symmetric vibration and therefore often strong in the Raman spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution.
The ¹H NMR spectrum of this compound provides information on the chemical environment of the different protons in the molecule. The protons of the N-H groups are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. In 1,3-diphenylthiourea, the N-H proton signal is observed at 9.75 ppm in DMSO-d₆ chemicalbook.com. For pure thiourea in the same solvent, a broad signal for the amine protons is seen at approximately 7.2 ppm researchgate.net.
The aromatic protons of the 3-chlorophenyl group will give rise to a complex multiplet pattern in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The substitution pattern on the ring will influence the chemical shifts and coupling constants of these protons. For example, in 1-(2-chlorophenyl)-2-thiourea, the aromatic protons appear in a multiplet between 7.43 and 7.22 ppm in CDCl₃ chemicalbook.com.
An illustrative table of expected ¹H NMR chemical shifts is provided in Table 2.
| Proton Environment | Expected Chemical Shift (ppm) | Reference Compound(s) |
| N-H (thiourea) | ~9.75 | 1,3-diphenylthiourea chemicalbook.com |
| N-H (amino) | ~7.2 | Thiourea researchgate.net |
| Aromatic C-H | 7.0 - 8.0 | 1-(2-chlorophenyl)-2-thiourea chemicalbook.com |
The ¹³C NMR spectrum offers valuable information, particularly the characteristic resonance of the thiocarbonyl (C=S) carbon. This signal is typically found in the downfield region of the spectrum, usually between 180 and 200 ppm. For pure thiourea, the thiocarbonyl carbon resonates at approximately 181.95 ppm researchgate.net. In 1,3-diphenyl-2-thiourea, this peak is also in a similar region chemicalbook.com.
The carbon atoms of the 3-chlorophenyl ring will have distinct chemical shifts depending on their position relative to the chlorine atom and the amino-thiourea group. The carbon atom attached to the chlorine (C-Cl) will show a characteristic chemical shift, and the other aromatic carbons will appear in the typical aromatic region of 120-140 ppm.
Table 3 summarizes the expected ¹³C NMR chemical shifts.
| Carbon Environment | Expected Chemical Shift (ppm) | Reference Compound(s) |
| C=S (thiocarbonyl) | ~182 | Thiourea researchgate.net |
| Aromatic C-Cl | ~130-135 | General for chlorobenzenes |
| Aromatic C-H | ~120-140 | General for aromatic compounds |
| Aromatic C-N | ~135-140 | General for anilines |
A COSY experiment would reveal the coupling relationships between the protons on the aromatic ring, helping to assign their specific positions. The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals for the protonated aromatic carbons. The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For instance, correlations between the N-H protons and the aromatic carbons, as well as the thiocarbonyl carbon, would confirm the connectivity of the different fragments of the molecule. The utility of these techniques has been demonstrated in the structural elucidation of other complex heterocyclic thiourea derivatives arkat-usa.org.
Mass Spectrometric Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through the analysis of their fragmentation patterns. For this compound, with a molecular formula of C₇H₈ClN₃S, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected in the mass spectrum.
α-Cleavage: Fission of the bonds adjacent to the thio-carbonyl group (C=S) is a common fragmentation route for thioureas. This could lead to the formation of ions such as [C₆H₄ClNH]⁺ and [NH₂CS]⁺.
Loss of Small Molecules: Neutral losses of species like H₂S, NH₃, or CS are also plausible fragmentation steps.
Cleavage of the Phenyl Ring: Fragmentation of the chlorophenyl ring itself can occur, leading to the loss of chlorine or other fragments.
Rearrangement Reactions: Intramolecular rearrangements, such as the McLafferty rearrangement, could occur if energetically favorable, although less common for this specific structure.
A detailed analysis of the relative abundances of these fragment ions in an experimental spectrum would provide a definitive fragmentation pathway. The fragmentation of N-(p-chlorophenyl)-N'-benzoyl thiourea, for example, shows the molecular ion peak and subsequent fragmentation corresponding to the loss of various moieties.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | m/z (for ³⁵Cl) | Possible Origin |
| [C₇H₈ClN₃S]⁺ | 201 | Molecular Ion |
| [C₆H₅ClN]⁺ | 126 | Loss of H₂NCS |
| [C₆H₄Cl]⁺ | 111 | Loss of H₂NCSNH |
| [NH₂CSNHNH]⁺ | 92 | Cleavage of the N-phenyl bond |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For thiourea and its derivatives, the key electronic transitions are typically π→π* and n→π*. researchgate.net
In this compound, the chromophore consists of the thiocarbonyl group (C=S) and the aromatic chlorophenyl ring. The UV-Vis spectrum is expected to show absorption bands corresponding to:
π→π transitions:* These are typically high-energy transitions with high molar absorptivity (ε). They arise from the excitation of electrons from the π bonding orbitals of the C=S double bond and the aromatic ring to their corresponding anti-bonding π* orbitals. The conjugation between the phenyl ring and the thiourea moiety will influence the energy of this transition.
n→π transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the sulfur and nitrogen atoms) to an anti-bonding π* orbital of the thiocarbonyl group. These are generally lower in energy and have lower molar absorptivity compared to π→π* transitions.
The UV spectrum of thiourea itself exhibits absorption peaks around 202 nm and 235 nm, which are attributed to π→π* and n→π* transitions, respectively. researchgate.net The presence of the 3-chlorophenylamino substituent in this compound is expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption bands due to the extension of the conjugated system. The solvent polarity can also influence the position of these bands.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related compounds such as 3-acetyl-1-(3-chlorophenyl)thiourea and various other substituted chlorophenyl thioureas allows for a comprehensive discussion of the expected structural features. nih.govresearchgate.net
Determination of Crystal System and Space Group
Based on studies of similar thiourea derivatives, this compound is likely to crystallize in one of the common crystal systems for organic molecules, such as monoclinic or triclinic. nih.govnih.gov For example, 1-(4-chlorophenyl)-3-(3-chloropropionyl)thiourea crystallizes in the triclinic space group P-1. nih.gov The specific crystal system and space group are determined by the symmetry of the unit cell.
Analysis of Molecular Conformation and Dihedral Angles
The conformation of the this compound molecule in the solid state is determined by the rotational freedom around the various single bonds. Key conformational features include the relative orientation of the 3-chlorophenyl ring and the thiourea moiety. In 3-acetyl-1-(3-chlorophenyl)thiourea, the dihedral angle between the 3-chlorophenyl group and the N-carbamothioylacetamide moiety is 62.68 (5)°. researchgate.net A similar twisted conformation is expected for this compound.
The thiourea unit itself can adopt different conformations, with the N-H bonds being either syn or anti to the C=S bond. The conformation adopted will have a significant impact on the intermolecular interactions. nih.gov
Table 2: Crystallographic Data for a Related Compound: 3-Acetyl-1-(3-chlorophenyl)thiourea researchgate.net
| Parameter | Value |
| Chemical Formula | C₉H₉ClN₂OS |
| Crystal System | Not specified in abstract |
| Space Group | Not specified in abstract |
| Dihedral Angle (phenyl/thiourea) | 62.68 (5)° |
| Intramolecular Hydrogen Bonding | N—H···O |
| Intermolecular Hydrogen Bonding | N—H···S |
Intermolecular Interactions: Hydrogen Bonding Networks and Weak Interactions
Hydrogen bonding plays a crucial role in the crystal packing of thiourea derivatives. The N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group is a hydrogen bond acceptor.
In the crystal structure of this compound, it is anticipated that intermolecular N-H···S hydrogen bonds will be the dominant interactions, leading to the formation of supramolecular assemblies. rsc.org These can result in the formation of centrosymmetric dimers through a cyclic R²₂(8) motif, as observed in 3-acetyl-1-(3-chlorophenyl)thiourea. researchgate.net In other chlorophenyl thioureas, these interactions lead to the formation of infinite zigzag chains. nih.gov
Besides the strong N-H···S hydrogen bonds, other weaker interactions such as C-H···S, C-H···π, and halogen (Cl···Cl or Cl···S) interactions may also contribute to the stability of the crystal lattice.
Correlative Spectroscopic and Crystallographic Studies
Research on analogous compounds, such as N-aroyl-N'-substituted-arylthioureas and specifically halogen-substituted phenylthioureas, provides a robust framework for understanding the interplay between the molecular geometry, intermolecular interactions, and the resultant spectral signatures. fluorochem.co.uk Theoretical studies, often employing Density Functional Theory (DFT), further bridge the gap between the solid-state structure and the observed spectroscopic characteristics. researchgate.netbiointerfaceresearch.com
Detailed findings from studies on related chlorophenyl thiourea derivatives are used to infer the characteristics of the title compound. For instance, the analysis of N-(p-chlorophenyl)-N'-benzoyl thiourea provides valuable comparative data on FT-IR, UV-Vis, and NMR spectroscopy. Similarly, the crystallographic data for 3-Acetyl-1-(3-chlorophenyl)thiourea offers significant insight into the expected solid-state conformation and hydrogen bonding patterns. researchgate.net
Spectroscopic Data Interpretation
The spectroscopic properties of thiourea derivatives are dictated by the electronic nature of their substituents and the conformational arrangement of the molecule. The key functional groups—the thiocarbonyl (C=S), the amine (N-H) groups, and the chlorophenyl ring—give rise to characteristic signals in FT-IR, NMR, and UV-Vis spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of a thiourea derivative is characterized by several key vibrational modes. The N-H stretching vibrations typically appear as strong bands in the region of 3100-3400 cm⁻¹. The exact position and shape of these bands are sensitive to hydrogen bonding. The C=S stretching vibration, a crucial marker for the thiourea core, is expected in the 700-850 cm⁻¹ region. The C-N stretching vibrations and N-H bending vibrations are typically found in the 1400-1600 cm⁻¹ range. For N-(p-chlorophenyl)-N'-benzoyl thiourea, characteristic bands were observed for υ(N-H), υ(C-N), and υ(C=S), providing a reliable reference for this compound.
Interactive Table: Expected FT-IR Vibrational Frequencies for this compound Data inferred from studies on related thiourea compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| N-H Stretch | 3100 - 3400 | Sensitive to hydrogen bonding; may appear as multiple bands. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Characteristic of the phenyl ring. |
| C=N Stretch / N-H Bend | 1500 - 1600 | Often coupled vibrations within the thiourea backbone. |
| C-N Stretch | 1400 - 1500 | Associated with the thioureido group. |
| C=S Stretch | 700 - 850 | Key indicator of the thiocarbonyl group. |
| C-Cl Stretch | 600 - 800 | Dependent on the substitution pattern of the phenyl ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework and the electronic environment of the atoms. In ¹H NMR, the N-H protons of the thiourea moiety are expected to appear as broad singlets at a downfield chemical shift, typically between δ 9.0 and δ 12.0 ppm, as observed in N-(p-chlorophenyl)-N'-benzoyl thiourea where signals appeared at δ 11.58 and δ 12.59 ppm. The aromatic protons of the 3-chlorophenyl group would exhibit a complex multiplet pattern in the δ 7.0-8.0 ppm range.
In the ¹³C NMR spectrum, the thiocarbonyl carbon (C=S) is the most deshielded, with a characteristic resonance above δ 180 ppm. The carbons of the chlorophenyl ring would appear in the aromatic region (δ 110-150 ppm), with their specific shifts influenced by the chloro-substituent and the thiourea linkage.
UV-Visible Spectroscopy
The electronic spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions. For the related N-(p-chlorophenyl)-N'-benzoyl thiourea, absorption bands were noted at 258, 277, and 325 nm. The bands around 250-280 nm are typically assigned to π→π* transitions within the aromatic phenyl ring, while the lower energy band above 300 nm is attributed to n→π* transitions involving the non-bonding electrons of the sulfur and nitrogen atoms in the thiourea core. The position and intensity of these bands can be affected by solvent polarity.
Crystallographic Analysis
While the specific crystal structure for this compound has not been detailed in the surveyed literature, the structure of 3-Acetyl-1-(3-chlorophenyl)thiourea provides a close and informative model. researchgate.net In this related molecule, the 3-chlorophenyl group and the thiourea fragment are not coplanar, exhibiting a significant dihedral angle. researchgate.net A similar non-planar conformation is expected for this compound.
A defining feature of thiourea derivatives in the solid state is their extensive network of intermolecular hydrogen bonds. nih.gov Molecules are often linked into dimers or chains through N-H···S hydrogen bonds. researchgate.net In the case of 3-Acetyl-1-(3-chlorophenyl)thiourea, molecules form dimers via cyclic R₂²(8) motifs of N-H···S hydrogen bonds. researchgate.net These intermolecular interactions are crucial in stabilizing the crystal lattice and influence the physical properties of the compound. The presence of the chlorine atom may also lead to C-H···Cl or Cl···Cl interactions, further directing the crystal packing.
Interactive Table: Crystallographic Data for the Related Compound 3-Acetyl-1-(3-chlorophenyl)thiourea
| Parameter | Value |
| Chemical Formula | C₉H₉ClN₂OS |
| Molecular Weight | 228.69 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 26.5614 (12) |
| b (Å) | 4.1768 (2) |
| c (Å) | 18.2571 (9) |
| β (°) | 91.139 (2) |
| Volume (ų) | 2023.69 (18) |
| Z | 8 |
| Key Feature | Dimers linked by N-H···S hydrogen bonds. researchgate.net |
| Dihedral Angle (Phenyl/Thiourea) | 62.68 (5)° |
Source: Acta Crystallographica Section E, 2012, E68, o1189. researchgate.net
The correlation between the spectroscopic and crystallographic data is paramount. The bond lengths and angles determined by X-ray crystallography inform the vibrational frequencies seen in the FT-IR spectrum. The molecular conformation and intermolecular interactions, particularly hydrogen bonding, directly impact the chemical shifts of the N-H protons in the NMR spectrum and can cause shifts in the electronic transitions observed in the UV-Vis spectrum. Theoretical DFT calculations on similar structures have been shown to accurately predict both spectroscopic and geometric parameters, confirming the experimental findings and allowing for a deeper understanding of the structure-property relationships. researchgate.netnih.gov
Computational and Theoretical Investigations of 3 Chlorophenyl Amino Thiourea
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties with a good balance between accuracy and computational cost. For [(3-chlorophenyl)amino]thiourea, DFT calculations can elucidate its fundamental chemical characteristics.
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. For thiourea (B124793) derivatives, different conformations can arise from the rotation around single bonds, particularly the C-N bonds.
Table 1: Illustrative Dihedral Angles in Related Chlorophenyl Thiourea Derivatives
| Compound | Groups Forming Dihedral Angle | Dihedral Angle (°) |
| 3-Acetyl-1-(3-chlorophenyl)thiourea | 3-chlorophenyl and N-carbamothioylacetamide | 62.68 (5) |
| 1-(4-Chlorobutanoyl)-3-(3-chlorophenyl)thiourea (Molecule 1) | Benzene (B151609) ring and thiourea moiety | 87.40 (18) |
| 1-(4-Chlorobutanoyl)-3-(3-chlorophenyl)thiourea (Molecule 2) | Benzene ring and thiourea moiety | 69.42 (15) |
This table presents data from related compounds to illustrate the conformational properties that would be relevant for this compound.
Electronic Structure Analysis: HOMO-LUMO Gap and Molecular Orbitals
The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule.
For thiourea derivatives, the HOMO is typically localized over the sulfur and nitrogen atoms, reflecting the electron-rich nature of the thiourea group. The LUMO is often distributed over the aromatic ring system. The HOMO-LUMO gap for thiourea derivatives can be fine-tuned by the substituents on the phenyl ring and the thiourea nitrogens. While specific HOMO-LUMO energy values for this compound are not published, DFT studies on other thiourea derivatives provide insight into the expected range for this value. For example, a DFT study on aminothiophenol isomers, which also contain amino and sulfur functionalities, calculated HOMO-LUMO gaps in the range of 4.5-4.8 eV. researchgate.net
Table 2: Illustrative Frontier Orbital Energies and Energy Gaps from DFT Calculations
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| General Thiourea Derivative (Hypothetical) | -6.5 | -1.5 | 5.0 |
| Aminothiophenol Isomers (for comparison) | ~ -5.8 | ~ -1.1 | ~ 4.7 |
This table provides hypothetical and comparative data to illustrate the electronic structure parameters of interest.
Prediction of Spectroscopic Parameters (e.g., IR, NMR Chemical Shifts)
DFT calculations are a reliable tool for predicting spectroscopic data, which can aid in the structural characterization of a molecule.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra. For thiourea derivatives, characteristic vibrational modes include N-H stretching, C=S stretching, and C-N stretching. For instance, in related thiourea compounds, the N-H stretching vibrations are typically observed in the range of 3100-3400 cm⁻¹. The C=S stretching frequency is usually found in the region of 700-850 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT methods can predict the chemical shifts of ¹H and ¹³C atoms. The calculated shifts, after appropriate scaling, can be compared with experimental NMR data to confirm the molecular structure. In phenylthiourea (B91264) derivatives, the protons of the phenyl ring and the N-H protons have characteristic chemical shifts that are sensitive to the electronic environment.
Reactivity Descriptors: Electronegativity, Chemical Hardness, and Softness
DFT calculations can be used to determine global reactivity descriptors that provide a quantitative measure of a molecule's reactivity.
Electronegativity (χ): This is the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies: χ = -(E_HOMO + E_LUMO)/2.
Chemical Hardness (η): This measures the resistance of a molecule to change its electron distribution. It is calculated from the HOMO-LUMO gap: η = (E_LUMO - E_HOMO)/2. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): This is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability.
These descriptors are valuable for predicting how this compound would behave in chemical reactions.
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions and Charge Distribution
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and charge distribution within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal the presence of hyperconjugative interactions and intramolecular charge transfer.
For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the nitrogen and sulfur atoms to the antibonding orbitals of adjacent groups. This analysis can help to explain the molecule's conformational preferences and reactivity. For instance, an NBO analysis on a related fluorinated tetrahydropyridine (B1245486) derivative revealed significant donor-acceptor interactions that stabilize the molecule. doi.org The charge distribution obtained from NBO analysis can also identify the most electropositive and electronegative sites in the molecule, which are important for understanding intermolecular interactions.
Table 3: Illustrative NBO Analysis Results - Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) S | σ(C-N) | ~ 5-10 |
| LP(1) N | σ(C-S) | ~ 3-7 |
| LP(1) N (amino) | π*(C=S) | ~ 20-40 |
LP denotes a lone pair. This table shows hypothetical stabilization energies for donor-acceptor interactions that would be typical for a thiourea derivative.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov QSAR models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds and to guide the design of more potent or less toxic molecules. researchgate.net
In the context of this compound, a QSAR study would involve a series of related thiourea derivatives with varying substituents. The biological activity of these compounds would be measured experimentally, and then computational descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each molecule. Statistical methods, such as multiple linear regression, are then used to build a model that correlates the descriptors with the activity. nih.gov
Key findings from QSAR studies on thiourea derivatives have shown that properties like mass, polarizability, electronegativity, and the presence of specific functional groups can be crucial for their biological activity. nih.gov For instance, a study on sulfur-containing thiourea and sulfonamide derivatives as anticancer agents found that descriptors related to van der Waals volume and the number of certain bonds were important predictors of activity. nih.gov While a specific QSAR model for this compound is not available, the principles of QSAR would be applicable to understand how modifications to its structure would affect its biological properties.
Table 4: Common Descriptors Used in QSAR Models for Thiourea Derivatives
| Descriptor Type | Example Descriptors |
| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges |
| Steric/Topological | Molecular weight, van der Waals volume, Wiener index |
| Hydrophobic | LogP (octanol-water partition coefficient) |
| Constitutional | Number of specific atoms or bonds |
Derivation of Molecular Descriptors for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfarmaciajournal.com The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. nih.govnih.gov
For thiourea derivatives, a wide array of descriptors are calculated to build robust predictive models. These descriptors can be broadly categorized as:
Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO). bohrium.com For this compound, the electronegative chlorine atom on the phenyl ring significantly influences the electronic distribution, which is a key aspect captured by these descriptors.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and ovality. farmaciajournal.compensoft.net
Hydrophobic Descriptors: The most common hydrophobic descriptor is LogP, the logarithm of the partition coefficient between octanol (B41247) and water. farmaciajournal.comsciencepublishinggroup.com This descriptor is crucial for predicting how a compound will behave in different biological environments.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching.
Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these can include bond lengths, bond angles, and vibrational frequencies. sciencepublishinggroup.com
In a QSAR study on thiourea derivatives with anticancer activity, key descriptors included lipophilicity (LogP), specific bond lengths like d(C=N2) and d(N2-Cphen1), and the vibrational frequency of carbonyl groups (where applicable). sciencepublishinggroup.com Another study highlighted the importance of mass, polarizability, electronegativity, and van der Waals volume for predicting the anticancer activity of sulfur-containing compounds. nih.gov
The table below summarizes common molecular descriptors used in QSAR studies of thiourea derivatives, which would be relevant for analyzing this compound.
| Descriptor Category | Specific Examples | Relevance to this compound |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Predicts membrane permeability and distribution in biological systems. farmaciajournal.com |
| Electronic | Dipole Moment, Polarizability, HOMO/LUMO Energies | Describes electronic character, reactivity, and potential for forming interactions. bohrium.compensoft.net |
| Steric/Geometric | Molecular Weight, Molecular Volume, Surface Area | Relates to the size and shape of the molecule, influencing how it fits into a biological target. pensoft.net |
| Quantum-Chemical | Bond Lengths, Atomic Charges, Vibrational Frequencies | Provides detailed information on the molecule's internal geometry and electronic distribution. sciencepublishinggroup.com |
This table is interactive. You can sort and filter the data.
Statistical Validation and Robustness of QSAR Models
Developing a QSAR model is not sufficient; its reliability and predictive power must be rigorously validated. nih.gov Validation is a critical step to ensure that a model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. nih.govbasicmedicalkey.com Validation is typically divided into two main types: internal and external. nih.govbasicmedicalkey.com
Internal Validation assesses the stability and robustness of the model using the initial dataset (the training set). The most common method is cross-validation, particularly the leave-one-out (LOO) technique. nih.gov In LOO cross-validation, a model is repeatedly built, leaving out one compound at a time and predicting the activity of that omitted compound. The results are compiled to calculate the cross-validated correlation coefficient, denoted as Q² or R²cv. nih.gov A high Q² value (often > 0.5) indicates good internal predictivity. ijper.org
External Validation is considered the most stringent test of a model's predictive capability. acs.org It involves using the model developed with the training set to predict the activity of an independent "test set" of compounds that were not used during model development. nih.gov The predictive performance is evaluated using several statistical metrics.
Key statistical parameters for validating QSAR models are outlined in the table below.
| Parameter | Description | Common Acceptance Criteria |
| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model for the training set. Values range from 0 to 1. | R² > 0.6 |
| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | Q² > 0.5 |
| R²pred (Predictive R²) | Measures the predictive performance for the external test set. | Varies, but should be comparable to R² and Q² |
| RMSE (Root Mean Square Error) | Represents the average deviation between predicted and experimental values. | Should be as low as possible. nih.gov |
| r²m metrics | A set of metrics for external validation that checks the correlation between observed and predicted values. | Provides a stricter validation check than R²pred alone. nih.gov |
This table is interactive. You can sort and filter the data.
For a QSAR model to be considered robust and acceptable, it must satisfy multiple statistical criteria. sciencepublishinggroup.comacs.org For instance, a study on thiourea derivatives reported a model with an R² of 0.906, indicating a strong fit. sciencepublishinggroup.com Another study on anticancer derivatives established reliable models with R²tr (training set) values between 0.8301–0.9636 and R²cv (cross-validation) values between 0.7628–0.9290. nih.gov The Organisation for Economic Co-operation and Development (OECD) has established principles for QSAR model validation to ensure their reliability for regulatory purposes, emphasizing goodness-of-fit, robustness, and predictivity. basicmedicalkey.com
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. singidunum.ac.rs This method is instrumental in understanding the molecular basis of a compound's biological activity by identifying its binding mode and affinity. researchgate.net
Identification of Binding Sites and Interaction Modes
For this compound, docking studies would aim to place the molecule into the active site or an allosteric site of a target protein. The thiourea core is a key pharmacophore, known to act as both a hydrogen bond donor (through its N-H groups) and an acceptor (through the sulfur atom). biointerfaceresearch.com
Studies on similar thiourea derivatives have revealed common interaction patterns:
Hydrogen Bonding: The N-H groups of the thiourea moiety frequently form crucial hydrogen bonds with amino acid residues in the protein's active site, such as aspartate, glutamate, or asparagine. biointerfaceresearch.com The carbonyl group, if present in a derivative, also acts as a strong hydrogen bond acceptor. nih.gov
Hydrophobic Interactions: The phenyl ring of the molecule is capable of forming hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. biointerfaceresearch.com The 3-chloro substituent can enhance these interactions and occupy specific hydrophobic pockets.
Metal Coordination: The sulfur atom of the thiourea group can coordinate with metal ions (like zinc) present in the active sites of metalloenzymes. biointerfaceresearch.com
For example, docking of a chlorophenyl-containing thiourea derivative into the VEGFR2 kinase active site showed hydrogen bonds with Asp1046 and Glu885, while the chlorophenyl group fit into a hydrophobic pocket. biointerfaceresearch.com In another study, docking of thiourea derivatives into the DNA gyrase receptor demonstrated good affinity. nih.gov
Assessment of Binding Affinities and Non-Covalent Interactions
The primary output of a docking simulation is a prediction of the binding affinity, often expressed as a scoring function or binding energy (in kcal/mol). A lower (more negative) binding energy generally indicates a more stable and favorable ligand-receptor interaction. nih.gov
In silico studies of various thiourea derivatives have reported a range of binding affinities against different targets. For instance, N-(allylcarbamothioyl)-2-chlorobenzamide showed strong binding affinity against the BRAF (V600E) protein kinase. researchgate.net A separate study on thiourea-iron (III) complexes targeting the NUDT5 protein reported binding affinities as low as -9.56 kcal/mol. nih.gov These studies highlight that thiourea derivatives can achieve potent binding to their targets.
The stability of the docked pose is governed by a network of non-covalent interactions. rsc.org These include:
Conventional Hydrogen Bonds: Strong directional interactions between hydrogen bond donors (like N-H) and acceptors (like oxygen or nitrogen atoms on amino acid side chains). nih.gov
Carbon-Hydrogen Bonds: Weaker hydrogen bonds where a carbon atom acts as the donor. nih.gov
Van der Waals Interactions: Non-specific attractive or repulsive forces between atoms. nih.gov
Hydrophobic and Pi-stacking Interactions: Interactions between nonpolar or aromatic regions of the ligand and receptor. singidunum.ac.rs
The table below summarizes docking results for various thiourea derivatives against different biological targets, illustrating the types of interactions and binding affinities that could be expected for this compound.
| Target Protein | Derivative Type | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| BRAF (V600E) Kinase | N-allyl-2-chlorobenzoylthiourea | High (not quantified) | N/A | researchgate.net |
| NUDT5 | Thiourea-Iron(III) Complex | -9.56 | Asp100, Ala96, Gly97 | nih.gov |
| Tubulin | Thiazole (B1198619) derivative | High (not quantified) | Cys241, Leu255 | acs.org |
| DNA | Bis-thiourea | High (ΔG, Kb values) | DNA base pairs | biointerfaceresearch.com |
This table is interactive. You can sort and filter the data.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the conformational stability of the complex and the persistence of key interactions. acs.orgresearchgate.net
An MD simulation typically runs for tens to hundreds of nanoseconds. acs.orgnih.gov The stability of the simulation is assessed by analyzing several parameters:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial position over time. A stable RMSD value that reaches a plateau suggests that the system has equilibrated and the ligand remains stably bound in the pocket. nih.govnih.gov Studies on thiourea-protein complexes have shown stable RMSD values, confirming the stability of the binding. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues and indicates their flexibility during the simulation. researchgate.net High fluctuations can point to flexible loop regions, while low fluctuations are characteristic of stable secondary structures like alpha-helices and beta-sheets. researchgate.net Analyzing the RMSF of active site residues can show how ligand binding affects the protein's local dynamics.
Radius of Gyration (Rg): This parameter measures the compactness of the protein structure. A stable Rg value over time indicates that the protein is not undergoing major unfolding or conformational changes. acs.org
Hydrogen Bond Analysis: MD simulations allow for the analysis of hydrogen bonds formed between the ligand and receptor throughout the simulation, including their frequency and lifetime. This helps to identify the most critical and persistent interactions holding the complex together. nih.gov
For example, a 200 ns MD simulation of a thiourea derivative bound to the spike protein of SARS-CoV-2 confirmed a strong and stable interaction, identifying key residues like Leu441 and Tyr449. acs.org Another study on arylthioureas as urease inhibitors used 100 ns MD simulations to confirm the stability of the ligands at the allosteric site. nih.gov These studies demonstrate the power of MD simulations to validate docking poses and provide a deeper understanding of the dynamic nature of ligand-receptor interactions for compounds like this compound. nih.gov
Coordination Chemistry of 3 Chlorophenyl Amino Thiourea and Its Metal Complexes
Ligand Properties of Thiourea (B124793) Derivatives
Thiourea derivatives are a class of structurally versatile ligands owing to their unique electronic features and the presence of multiple potential donor atoms. researchgate.netmdpi.com These characteristics are central to their ability to form a diverse array of metal complexes with varied coordination modes and geometries.
The thiourea scaffold inherently possesses multiple potential coordination sites, primarily the sulfur atom of the thiocarbonyl group (C=S) and the two nitrogen atoms of the amino groups. mdpi.com This multi-donor capability allows thiourea derivatives to act as flexible ligands, adapting their coordination mode to the specific requirements of the metal center. The sulfur atom, being a soft donor, generally exhibits a high affinity for soft metal ions. The nitrogen atoms, being harder donors, can also participate in coordination, leading to various bonding possibilities.
The specific nature of the substituents on the nitrogen atoms significantly influences the donor properties of the ligand. In the case of [(3-chlorophenyl)amino]thiourea, the electron-withdrawing nature of the 3-chlorophenyl group can affect the electron density on the adjacent nitrogen atom and, by extension, the sulfur atom. This electronic influence can fine-tune the ligand's affinity for different metal ions and impact the stability of the resulting metal-ligand bond.
Thiourea derivatives are known to exhibit both σ-donating and π-acidic characteristics. mdpi.com The lone pairs of electrons on the sulfur and nitrogen atoms can be donated to vacant orbitals of a metal ion, forming a σ-bond. This σ-donation is a fundamental aspect of the ligand's coordinating ability.
Formation of Metal Complexes
The versatile ligand properties of this compound allow for the formation of a variety of metal complexes with different coordination modes. These modes are influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.
The most common coordination mode for thiourea and its derivatives is monodentate, where the ligand binds to the metal center through a single donor atom.
S-coordination: Coordination primarily occurs through the sulfur atom of the thiocarbonyl group. This is favored due to the high polarizability and soft nature of the sulfur atom, especially when interacting with soft metal ions. Spectroscopic evidence, such as a shift in the C=S stretching frequency in the infrared (IR) spectrum, can confirm this mode of coordination. For example, in complexes of related thiourea derivatives, the C=S stretching vibration, typically observed around 1242 cm⁻¹ in the free ligand, shifts to lower frequencies upon coordination to a metal, indicating a weakening of the C=S bond. researchgate.net
N-coordination: While less common, coordination can also occur through one of the nitrogen atoms. The 15N NMR chemical shifts of thiourea can provide insight into the involvement of nitrogen in coordination. A significant change in the chemical shift of the NH2 resonance upon complexation would suggest N-coordination. nih.gov However, for many thiourea complexes, NMR studies have indicated that binding does not occur through nitrogen. nih.gov The steric hindrance and electronic effects of the 3-chlorophenyl group in this compound would likely influence the propensity for N-coordination.
In certain instances, thiourea derivatives can act as bidentate ligands, coordinating to a single metal center through two donor atoms to form a chelate ring. For aminothiourea derivatives, this typically involves one nitrogen atom and the sulfur atom (N,S-coordination). This mode of coordination often leads to the formation of stable five- or six-membered rings. The formation of such a chelate with this compound would involve the sulfur atom and the nitrogen atom of the amino group not attached to the chlorophenyl ring. The stability of such a chelate would be dependent on the ring size and the stereochemical preferences of the metal ion. In related N-acylthiourea complexes, bidentate S,O-chelation is a common coordination mode. researchgate.net
Spectroscopic and Structural Characterization of Metal Complexes
The coordination of this compound to metal ions induces significant changes in its spectroscopic and structural properties. These changes provide crucial evidence for the formation of metal complexes and offer insights into the nature of the metal-ligand bonding.
Spectroscopic Evidence for Coordination (e.g., NMR, IR shifts)
The coordination of thiourea derivatives to a metal center is typically evidenced by shifts in the characteristic vibrational frequencies in Infrared (IR) spectroscopy and changes in the chemical shifts of protons and carbons in Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
Upon complexation, the IR spectrum of a thiourea ligand like this compound is expected to show noticeable shifts in the bands associated with the C=S and C-N stretching vibrations. Coordination through the sulfur atom, which is common for thioureas, leads to a decrease in the C=S stretching frequency and an increase in the C-N stretching frequency. This is attributed to the donation of electron density from the sulfur atom to the metal, which weakens the C=S double bond and enhances the C-N bond order due to delocalization of electrons.
For instance, in studies of related N-phenylmorpholine-4-carbothioamide (HPMCT) complexes, the ν(C=S) stretching frequency shifts to a lower wavenumber upon coordination to various metal ions, indicating bonding through the sulfur atom. mdpi.com Similarly, for N-(p-chlorophenyl)-N'-benzoyl thiourea (PCBT) complexes with Co(II), Ni(II), Cu(II), and Zn(II), the IR spectra show a shift in the ν(C=S) band, confirming the participation of the sulfur atom in coordination.
| Functional Group | Free Ligand (Expected, cm⁻¹) | Metal Complex (Expected, cm⁻¹) | Reason for Shift |
| ν(N-H) | ~3100-3300 | Shift to lower or higher frequency | Involvement in hydrogen bonding or coordination |
| ν(C=S) | ~700-850 | Decrease | Coordination of sulfur to the metal ion |
| ν(C-N) | ~1400-1500 | Increase | Increased double bond character upon coordination |
Table 1: Expected IR Spectral Shifts upon Coordination of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the coordination behavior of thiourea ligands in solution. The chemical shifts of the N-H protons and the thiocarbonyl carbon are particularly sensitive to the coordination environment.
In complexes of related thiourea derivatives, downfield shifts of the thiocarbonyl carbon signal by several ppm have been observed, providing strong evidence for S-coordination. mdpi.com For paramagnetic complexes, such as those with Cu(II) or Co(II), significant broadening and shifting of NMR signals are expected, which can provide information about the magnetic properties of the complex. nih.gov
| Nucleus | Free Ligand (Expected, ppm) | Metal Complex (Expected, ppm) | Reason for Shift |
| ¹H (N-H) | Variable | Shifted and/or broadened | Change in electronic environment and hydrogen bonding |
| ¹³C (C=S) | ~180 | Downfield shift | Deshielding due to S-coordination to the metal |
Table 2: Expected NMR Spectral Shifts upon Coordination of this compound.
X-ray Crystallography of Metal-Thiourea Complexes
Single-crystal X-ray diffraction provides unambiguous proof of coordination and precise details about the three-dimensional structure of metal complexes, including bond lengths, bond angles, and coordination geometry.
Upon complexation, the thiourea ligand can coordinate to the metal center in a monodentate fashion through the sulfur atom or in a bidentate fashion, typically involving the sulfur and a nitrogen or oxygen atom from a substituent. In the case of this compound, monodentate coordination through the sulfur atom is highly probable.
The crystal structures of various metal-thiourea complexes reveal a range of coordination geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion and the stoichiometry of the complex. rsc.orgnih.gov For example, copper(I) is known to form tetranuclear complexes with thiourea, exhibiting a tetrahedral coordination environment. nih.gov
| Compound | Metal Ion | Coordination Geometry | Key Structural Features | Reference |
| Cu₂(tu)₆·H₂O | Cu(I) | Tetrahedral | Tetranuclear complex with bridging thiourea ligands | nih.gov |
| 3-Acetyl-1-(3-chlorophenyl)thiourea | - | - | Forms dimers via N-H···S hydrogen bonds in the solid state | researchgate.net |
Table 3: Illustrative X-ray Crystallographic Data for Related Thiourea Compounds.
Influence of Metal Ions on Thiourea Derivative Properties and Reactivity
The coordination of a metal ion to a thiourea derivative like this compound can significantly alter its physical and chemical properties, leading to enhanced or modified reactivity.
The nature of the metal ion, including its size, charge, and electronic configuration, plays a crucial role in determining the structure, stability, and properties of the resulting complex. For instance, soft metal ions like Ag(I) and Au(I) have a high affinity for the soft sulfur donor of the thiourea ligand. nih.gov
The coordination to a metal can enhance the biological activity of thiourea derivatives. Studies on various metal complexes of thioureas have shown that the complexes can exhibit greater antimicrobial or anticancer properties compared to the free ligand. nih.gov This enhancement is often attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon chelation, increasing the lipophilicity of the complex and facilitating its transport across cell membranes.
Furthermore, the metal ion can influence the redox properties of the thiourea ligand. The coordination can either stabilize or destabilize certain oxidation states of the ligand, potentially leading to novel catalytic applications. The choice of metal can also tune the electronic and photophysical properties of the complexes, making them suitable for applications in materials science. conicet.gov.ar For example, the reaction of N,N'-substituted thioureas with Cu(II) has been shown to result in the reduction of Cu(II) to Cu(I) during complex formation. rsc.org
Mechanistic Insights into Biological Activities of 3 Chlorophenyl Amino Thiourea Derivatives
Antimicrobial Activity Investigations
Antileishmanial Activity: Mechanistic Considerations
The antileishmanial properties of thiourea (B124793) derivatives are a subject of ongoing research, with studies pointing towards specific parasitic pathways as potential targets. For derivatives of (±)-aminoglutethimide, docking studies suggest that the mechanism of action may involve the inhibition of the folate and glycolytic pathways within the Leishmania parasite. nih.gov These pathways are crucial for the parasite's survival, providing essential molecules for DNA synthesis and energy production.
Another proposed target for similar compounds is pteridine (B1203161) reductase (PTR1), an enzyme essential for the parasite's ability to produce tetrahydrofolate, a vital cofactor. mdpi.com PTR1 is an NADPH-dependent reductase that reduces both folate and biopterin. mdpi.com Its inhibition would disrupt critical metabolic processes, thereby impeding the parasite's growth and proliferation. mdpi.com The development of new drugs for leishmaniasis is critical, as current treatments often face challenges of toxicity and growing parasite resistance. mdpi.comnih.gov
Anticancer Activity at the Cellular and Molecular Level
[(3-chlorophenyl)amino]thiourea derivatives have demonstrated notable anticancer activity through various cellular and molecular mechanisms.
Inhibition of Cell Growth and Proliferation in Cell Lines
Derivatives of this compound have shown significant cytotoxic effects against a range of human cancer cell lines. Research has demonstrated their ability to inhibit the growth and proliferation of colon, prostate, and leukemia cancer cells, in some cases more effectively than the standard chemotherapeutic agent cisplatin. nih.gov For instance, certain 3-(trifluoromethyl)phenylthiourea (B159877) analogs were highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cell lines, with IC₅₀ values often below 10 µM. nih.gov
Notably, a 3,4-dichlorophenyl derivative displayed high activity with IC₅₀ values ranging from 1.5 to 8.9 µM across these cell lines. nih.gov Another study on thiourea derivatives bearing a benzodioxole moiety found significant cytotoxic effects against HCT116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines, with some compounds showing greater potency than doxorubicin. nih.gov The substitution pattern on the phenyl rings plays a crucial role, with electron-withdrawing groups often enhancing the antiproliferative properties. nih.gov
Inhibitory Concentration (IC₅₀) of this compound Derivatives in Cancer Cell Lines
| Derivative | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3-chloro-4-fluorophenylthiourea analog | SW620 (Colon) | 9.4 ± 1.85 | nih.gov |
| 3,4-dichloro-phenyl analog | SW480 (Colon) | 1.5 - 8.9 | nih.gov |
| 3,4-dichloro-phenyl analog | SW620 (Colon) | 1.5 - 8.9 | nih.gov |
| 3,4-dichloro-phenyl analog | PC3 (Prostate) | 1.5 - 8.9 | nih.gov |
| 3,4-dichloro-phenyl analog | K-562 (Leukemia) | 1.5 - 8.9 | nih.gov |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | nih.gov |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 | nih.gov |
| N¹,N³-disubstituted-thiosemicarbazone 7 | MCF7 (Breast) | 7.0 | nih.gov |
Induction of Apoptosis Mechanisms
A key mechanism behind the anticancer activity of these thiourea derivatives is the induction of apoptosis, or programmed cell death. Studies using flow cytometry have shown that effective derivatives can significantly induce late-stage apoptosis or necrosis in cancer cells compared to untreated controls. nih.gov For example, a 3,4-dichlorophenyl derivative was a potent inducer of late apoptosis in both SW480 and SW620 colon cancer cell lines (95–99%) and in K-562 leukemia cells (73%). nih.gov
The process of apoptosis is often mediated by a cascade of enzymes called caspases. Research on a thiazole (B1198619) derivative showed that its cytotoxic mechanism involved not only cell cycle arrest at the G2/M phase but also a four-fold increase in the concentration of caspase-3, a key executioner caspase, compared to the control. researchgate.net This activation of caspase-3 is crucial for the DNA fragmentation and morphological changes associated with apoptosis. mdpi.com
Interference with Specific Molecular Targets in Carcinogenesis
The anticancer effects of this compound derivatives are linked to their ability to interfere with specific molecular targets that are critical for cancer development and progression. Several such targets have been identified:
Epidermal Growth Factor Receptor (EGFR): Some thiourea derivatives bearing a benzodioxole moiety have been studied for their ability to inhibit EGFR, a receptor tyrosine kinase often overexpressed in various cancers, leading to uncontrolled cell growth. nih.gov
Kinase Inhibition: The thiourea moiety is a component of multikinase inhibitors like sorafenib. nih.gov This suggests that related derivatives could also target various protein kinases involved in cancer cell signaling pathways. nih.govnih.gov
K-Ras Protein: Biphenyl thiourea derivatives have been identified as inhibitors of K-Ras protein, a frequently mutated oncogene in cancers like lung cancer. nih.gov
Wnt/β-catenin Signaling Pathway: A quinazoline (B50416) derivative of 2-bromo-5-(trifluoromethoxy)phenylthiourea was found to suppress the proliferation and migration of human cervical HeLa cells by inhibiting the Wnt/β-catenin signaling pathway. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Certain halogenated phenyl-containing heterocyclic thioureas have been shown to inhibit VEGFR-2, a key regulator of angiogenesis (the formation of new blood vessels that supply tumors). nih.gov
Antioxidant Mechanisms and Radical Scavenging Activity
Thiourea derivatives, including those with a chlorophenyl group, have demonstrated significant antioxidant properties. mdpi.com Their primary mechanism of action is radical scavenging, which involves neutralizing harmful free radicals like the superoxide (B77818) radical (O₂⁻) and 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govresearchgate.net
The antioxidant capacity is often evaluated using DPPH and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) assays. researchgate.netresearchgate.net These tests measure the ability of a compound to donate a hydrogen atom or an electron to stabilize the radical. Quantum chemical calculations and kinetic studies suggest that the preferred mechanism for radical scavenging by thiourea derivatives is Hydrogen Atom Transfer (HAT) rather than Single Electron Transfer (SET). researchgate.net In the HAT mechanism, the antioxidant donates a hydrogen atom to the free radical, effectively neutralizing it. This is considered a more significant pathway, accounting for the vast majority of the reaction products. researchgate.net
For example, a study on 1,3-bis(3,4-dichlorophenyl) thiourea showed strong antioxidant activity, with an IC₅₀ of 45 µg/mL in the DPPH assay and 52 µg/mL against ABTS free radicals. mdpi.com
Other Biological Interactions: Anti-inflammatory, Antiviral (Mechanistic View)
Beyond their antileishmanial and anticancer activities, derivatives of this compound engage in other significant biological interactions.
Anti-inflammatory Activity: The anti-inflammatory mechanism of thiourea derivatives involves the modulation of key inflammatory pathways. Research has shown that these compounds can inhibit the production of proinflammatory cytokines. mdpi.com For instance, certain 3-(trifluoromethyl)phenylthiourea derivatives acted as potent inhibitors of interleukin-6 (IL-6) secretion in colon cancer cells, reducing its levels by 23–63%. nih.gov While some studies have investigated their effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade, the inhibitory effect was found to be poor in some cases, suggesting other mechanisms are more dominant. mdpi.com
Antiviral Activity: Thiourea derivatives have also been explored for their antiviral properties, particularly against plant viruses like the Tobacco Mosaic Virus (TMV). nih.govmdpi.com The primary mechanism of action appears to be the direct interference with the virus's life cycle. One study on a chiral phosphonate-containing thiourea showed that it inhibited the in vitro polymerization of the TMV capsid protein (CP). nih.govmdpi.com By preventing the assembly of the viral capsid, the compound effectively halts the formation of new, infectious virus particles, thus inhibiting the spread of the virus within the host plant. mdpi.com Additionally, these compounds were found to enhance the activity of the plant's own defense enzymes, such as phenylalanine ammonia-lyase (PAL), peroxidase (POD), and superoxide dismutase (SOD), contributing to a broader antiviral response. nih.gov
Structure Activity Relationship Sar Studies of 3 Chlorophenyl Amino Thiourea Analogues
Impact of Substituent Modifications on Biological Activity
The biological profile of [(3-chlorophenyl)amino]thiourea can be significantly altered by the introduction, removal, or modification of different substituents. These changes can affect the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which influence its interaction with biological targets.
The presence and position of halogen atoms on the phenyl ring of thiourea (B124793) derivatives are critical determinants of their biological activity. The 3-chloro substitution in the parent compound is a key feature, and further halogenation has been shown to modulate activity, particularly cytotoxicity in cancer cell lines.
Research into a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogues has demonstrated that additional halogen substitutions can lead to potent anticancer activity. For instance, a derivative bearing a 3-chloro-4-fluoro-phenyl group exhibited significant cytotoxicity against metastatic colon cancer cells (SW620) with an IC₅₀ value of 9.4 µM. nih.gov This highlights that a combination of different halogens can be beneficial. Another study identified 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea as a highly potent cytotoxic agent against several cancer cell lines, with IC₅₀ values of 9.0 µM for primary colon cancer (SW480) and 1.5 µM for metastatic colon cancer (SW620). nih.govbiointerfaceresearch.com
Table 1: Cytotoxic Activity of Halogenated Phenylthiourea (B91264) Analogues
| Compound/Analogue | Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 3-Chloro-4-fluorophenylthiourea derivative | 3-Cl, 4-F | SW620 (Metastatic Colon) | 9.4 | nih.gov |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 3,4-diCl | SW480 (Primary Colon) | 9.0 | biointerfaceresearch.com |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 3,4-diCl | SW620 (Metastatic Colon) | 1.5 | nih.gov |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 3,4-diCl | K-562 (Leukemia) | 8.9 | nih.gov |
| meta-bis-thiourea derivative | 4-F | MOLT-3 (Leukemia) | 1.20 | nih.gov |
| meta-bis-thiourea derivative | 4-CF₃ | HuCCA-1 (Bile Duct) | 14.47 | nih.gov |
| meta-bis-thiourea derivative | 3,5-diCF₃ | HepG2 (Liver) | 16.67 | nih.gov |
| meta-bis-thiourea derivative | 3,5-diCF₃ | A549 (Lung) | 1.50 | nih.gov |
| meta-bis-thiourea derivative | 3,5-diCF₃ | MDA-MB-231 (Breast) | 8.16 | nih.gov |
The introduction of various alkyl and aryl groups to the thiourea scaffold is a common strategy to explore the SAR. These modifications can influence the compound's lipophilicity, which in turn affects its ability to cross biological membranes and interact with target sites.
In a study of thiourea derivatives against Leishmania amazonensis, it was observed that increasing the length of an alkyl spacer (and thus increasing lipophilicity) led to a decrease in antipromastigote activity. mdpi.com This suggests that an optimal balance of hydrophilic and lipophilic properties is necessary for this specific biological target. Conversely, for certain anticancer activities, increasing the lipophilicity through the addition of aryl groups with lipophilic substituents like trifluoromethyl (CF₃) has been shown to be beneficial. nih.govbiointerfaceresearch.comnih.gov For example, mono-thiourea derivatives with a 3,5-di(trifluoromethyl)phenyl group showed high potency against the MOLT-3 cell line with an IC₅₀ value of 5.07 µM. nih.gov
For instance, the synthesis of thiourea derivatives containing a benzothiazole (B30560) moiety has been explored. nih.gov Similarly, thiourea derivatives incorporating a pyridine (B92270) ring have been synthesized and evaluated for their anticancer and antiviral activities. dergipark.org.tr The cyclization of thiourea derivatives can also lead to the formation of other heterocyclic systems, such as 1,3-thiazolidin-4-ones, which are known to possess a wide range of biological properties. dergipark.org.tr In some cases, these heterocyclic thiourea derivatives have been shown to act as inhibitors of key enzymes in cancer progression, such as receptor tyrosine kinases. nih.gov
Table 2: Biological Activity of Thiourea Derivatives with Heterocyclic Moieties
| Base Scaffold | Incorporated Heterocycle | Biological Activity Noted | Reference |
|---|---|---|---|
| Phenylthiourea | Benzothiazole | Antibacterial, Entomological | nih.gov |
| Phenylthiourea | Thiazolidinone | Anticancer, Antiviral | dergipark.org.tr |
| Phenylthiourea | Pyridine | Anticancer, Antiviral | dergipark.org.tr |
| Phenylthiourea | 1,3,4-Thiadiazine | Anticancer (VEGFR2 inhibition) | nih.gov |
| Phenylthiourea | Quinazoline (B50416) | Anticancer (EGFR kinase inhibition) | nih.gov |
Stereochemical Considerations in Structure-Activity Relationships
While specific stereochemical studies on this compound are not extensively reported in the reviewed literature, the principles of stereochemistry are fundamental in drug design. The introduction of chiral centers into a molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.
For other thiourea analogues, stereospecificity has been observed. For example, in a series of TRPV1 receptor antagonists, α-methyl substituted analogues showed potent and stereospecific antagonism, with the R-configuration exhibiting excellent potency. researchgate.net This underscores that the three-dimensional arrangement of atoms is critical for optimal interaction with the biological target. The thiourea group itself can exhibit tautomerism, existing in different forms which can influence its coordination with metal ions and its interaction with receptors. Although not a chiral feature, this conformational flexibility is an important structural consideration. Future work on this compound analogues should consider the introduction of chiral centers and the separation and biological evaluation of individual stereoisomers to potentially identify more potent and selective compounds.
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. For thiourea derivatives, pharmacophore models have been developed to guide the design of new inhibitors for various targets.
A typical pharmacophore model for thiourea analogues might include features such as hydrogen bond donors (from the N-H groups), hydrogen bond acceptors (the sulfur atom), and hydrophobic regions (the aromatic rings). nih.gov For example, a pharmacophore model for neuraminidase inhibitors based on thiourea analogues identified hydrogen bonding and electrostatic interactions as highly correlated with inhibitory activity. nih.gov The design of new compounds often involves ensuring that the proposed molecules can adopt a low-energy conformation that maps well onto the generated pharmacophore model. This approach helps in prioritizing which compounds to synthesize and test, thereby making the drug discovery process more efficient.
Correlation between Computational Descriptors and Observed Activity
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to build a predictive model.
For thiourea derivatives, QSAR studies have successfully correlated computational descriptors with observed biological activities. farmaciajournal.com For instance, a QSAR model for thiourea analogues as influenza neuraminidase inhibitors showed a strong correlation between the predicted binding affinity and the experimental pIC₅₀ values. nih.gov The model indicated that electrostatic, hydrophobic, and steric interactions were key to the inhibitory activity. nih.gov Another QSAR study on sulfur-containing anticancer derivatives found that properties like mass, polarizability, electronegativity, and the frequency of certain chemical bonds were key predictors of cytotoxicity. nih.gov These models not only help in understanding the mechanism of action but also allow for the prediction of the activity of newly designed compounds before their synthesis.
Table 3: Key Computational Descriptors in QSAR Models for Thiourea Analogues
| Descriptor Type | Specific Descriptor | Biological Activity Correlation | Reference |
|---|---|---|---|
| Electronic | Electrostatic Interactions | Neuraminidase Inhibition | nih.gov |
| Electronic | Electronegativity | Anticancer Activity | nih.gov |
| Steric | Steric Interactions | Neuraminidase Inhibition | nih.gov |
| Steric | van der Waals Volume | Anticancer Activity | nih.gov |
| Hydrophobic | Hydrophobic Interactions | Neuraminidase Inhibition | nih.gov |
| Hydrophobic | Octanol-Water Partition Coefficient (logP) | Anticancer Activity | nih.gov |
| Topological | Frequency of C-N, N-N bonds | Anticancer Activity | nih.gov |
Diverse Non Clinical Applications of Thiourea Derivatives
Catalysis in Organic Transformations
The ability of the thiourea (B124793) scaffold to form hydrogen bonds is a key feature exploited in catalysis. wikipedia.org By acting as hydrogen-bond donors, thiourea derivatives can activate substrates in a non-covalent manner, facilitating a variety of organic reactions under mild and often environmentally friendly conditions. wikipedia.orgresearchgate.net
Thiourea derivatives have emerged as powerful organocatalysts, a field of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. wikipedia.orgrsc.org The catalytic action stems from the interaction between the two N-H protons of the thiourea group and a substrate, often one containing a carbonyl group or other hydrogen-bond accepting functionality. wikipedia.org This dual hydrogen-bonding "clamps" onto the substrate, activating it for a subsequent reaction. wikipedia.org
Electron-poor thiourea derivatives, particularly those with electron-withdrawing substituents on aryl rings, are especially effective H-bond donors. wikipedia.org While the 3,5-bis(trifluoromethyl)phenyl group is a frequently cited substituent for high catalytic activity, other derivatives, including those with chlorophenyl groups, are also utilized. wikipedia.orgresearchgate.net These catalysts are advantageous due to their stability, low toxicity compared to metal catalysts, and tolerance to a range of substrates and reaction conditions. wikipedia.org Bifunctional thiourea catalysts, which incorporate a basic amine group alongside the thiourea moiety, combine hydrogen-bond donation with a Brønsted base functionality, enabling a broader scope of asymmetric reactions. rsc.orgrsc.org
Table 1: Principles of Thiourea Organocatalysis
| Feature | Description | Reference |
|---|---|---|
| Catalyst Type | Small Organic Molecule (Metal-Free) | wikipedia.org |
| Activation Mode | Non-covalent, Double Hydrogen Bonding | wikipedia.orgresearchgate.net |
| Key Structural Unit | N-H groups of the thiourea | wikipedia.org |
| Substrate Activation | Activation of electrophiles (e.g., carbonyls, nitroolefins) | wikipedia.orgresearchgate.net |
| Advantages | Mild conditions, high selectivity, low toxicity, bench-stable | wikipedia.org |
Thiourea derivatives serve as effective organocatalysts for Ring-Opening Polymerization (ROP), a process used to synthesize polyesters, polycarbonates, and other polymers from cyclic monomers. rsc.org In this context, the thiourea catalyst is thought to operate via a dual activation mechanism, engaging both the monomer and the growing polymer chain end through hydrogen bonding. rsc.org This controlled mechanism allows for the production of polymers with predictable molecular weights and narrow molecular weight distributions. rsc.org
While effective, a major drawback of early thiourea-based ROP systems was their slow reaction rates. rsc.org Research has shown that in some cases, the corresponding urea-based catalysts can be more active. rsc.org The specific structure of the thiourea derivative is crucial; for instance, some complex structures like a tris-thiourea catalyst were found to be inactive due to intramolecular hydrogen bonding that prevented the catalyst from interacting with the monomer. rsc.org The development of these organocatalytic systems is a key area of research for producing precisely tailored materials for various applications. rsc.org
Analytical Chemistry Reagents
The nucleophilic nature of the sulfur atom and the hydrogen-bonding capability of the amine groups make thiourea derivatives excellent reagents in analytical chemistry. wikipedia.organalis.com.my They are particularly noted for their ability to interact with metal ions and for their use in various chromatographic techniques. mdpi.comgoogle.com
Thiourea derivatives are widely investigated as chemosensors for detecting heavy metal ions, which are significant environmental pollutants. analis.com.myresearchgate.net The sulfur atom in the thiourea structure has a strong affinity for soft metal ions like mercury (Hg²⁺). wikipedia.organalis.com.my This interaction can be harnessed to produce a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor). mdpi.comnih.gov
A study involving a series of unsymmetrical thiourea derivatives identified 1-(3-chlorophenyl)-3-cyclohexylthiourea as a promising candidate for mercury detection. nih.govmdpi.com Using spectrofluorimetry, this compound demonstrated moderate sensitivity as a sensing probe for determining the presence of mercury in water samples. mdpi.com The mechanism often involves the binding of the metal ion to the thiourea, which can induce a conformational change or a chemical reaction (like desulfurization) that alters the molecule's photophysical properties, leading to a "turn-on" or "turn-off" fluorescent response. nih.govresearchgate.net This makes these compounds valuable for monitoring toxic metals in environmental and biological samples. nih.govmdpi.com
Table 2: Application of a [(3-chlorophenyl)amino]thiourea Derivative in Mercury Sensing
| Compound | Analyte | Technique | Key Finding | Reference |
|---|
Thiourea and its derivatives are utilized in various chromatographic methods for analysis and separation. nih.gov High-performance liquid chromatography (HPLC) methods have been developed for the simultaneous detection of thiourea and other substances in complex mixtures like flavors and fragrances. google.com For instance, one method uses a diode array detector to accurately quantify thiourea. google.com
Gas-liquid chromatography (GLC) has also been employed for the determination of thiourea residues, such as in citrus peels. oup.com In this application, the thiourea is typically extracted and then converted into a more volatile derivative (e.g., a benzoyl derivative) to make it suitable for GLC analysis. oup.com Furthermore, in the field of chiral separations, thiourea derivatives are used to create chiral stationary phases (CSPs) or as chiral solvating agents in chiral liquid chromatography to separate enantiomers. mdpi.com The ability of the thiourea moiety to engage in specific hydrogen-bonding interactions is crucial for achieving chiral recognition. mdpi.com
Table 3: Examples of Thiourea in Chromatographic Methods
| Technique | Application | Matrix | Role of Thiourea | Reference |
|---|---|---|---|---|
| HPLC | Quantitative analysis | Flavors & Fragrances | Analyte | google.com |
| GLC | Residue determination | Citrus Peels | Analyte (after derivatization) | oup.com |
| Chiral LC | Enantiomer separation | N/A | Chiral Solvating Agent / CSP component | mdpi.com |
Materials Science and Engineering
In materials science, thiourea derivatives are valuable building blocks and additives for creating materials with specific properties. wikipedia.orgnih.gov They are used in the production of polymers, such as flame-retardant resins and vulcanization accelerators for rubber. wikipedia.org The incorporation of thiourea structures can impart desirable characteristics to the polymer matrix. acs.org
Thiourea's affinity for metals is exploited in metal finishing and processing. wikipedia.org It is a component in solutions for silver polishing and in electroless tin plating processes for printed circuit boards. wikipedia.org In these applications, it can act as a complexing agent or surface modifier. wikipedia.org More advanced research explores the use of thiourea derivatives as functional monomers in the creation of molecularly imprinted polymers (MIPs). nih.gov These are "smart" materials designed to selectively bind to a specific target molecule, with theoretical studies suggesting their potential for detecting substances like arsenic. nih.gov
Precursors for Advanced Materials Synthesis
Non-Linear Optical (NLO) Materials
The field of non-linear optics has seen the application of various organic molecular materials, with some thiourea derivatives showing potential for these applications. For instance, thiourea tartrate single crystals have been grown and shown to have a non-linear optical efficiency 1.6 times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a standard NLO material. Organic compounds are of interest for NLO applications due to their potential for significant nonlinearity and fast response times. However, research specifically characterizing the NLO properties of this compound has not been identified.
Applications in Resins and Polymers
Thiourea and its derivatives have been incorporated into polymer chemistry. For example, they can be used in the formulation of resins and have been investigated for their role in creating self-healing polymers and functionalized resins. Thiourea has been used to synthesize thiirane (B1199164) resins from epoxy resins, indicating its role in modifying polymer backbones. However, specific literature detailing the incorporation or application of this compound in resin and polymer science is scarce.
Environmental Remediation
The functional groups within thiourea derivatives make them suitable candidates for applications in environmental remediation.
Heavy Metal Ion Sequestration and Extraction
Thiourea derivatives have demonstrated effectiveness as chelating agents for heavy metal ions, proposing their use in removal and sensing applications. Theoretical studies have shown a high affinity of certain substituted thioureas for mercury ions. Functionalized silica (B1680970) with alkyl thiourea has been successfully used for the removal of heavy metals like lead, cadmium, mercury, and copper from extracts. These materials can act as scavengers, competitively binding with heavy metals. Despite this general promise, specific studies quantifying the efficacy of this compound for the sequestration of heavy metal ions are not available.
Agrochemical Development Beyond Pesticides (e.g., Plant Growth Regulation)
The application of thiourea derivatives in agriculture extends beyond their use as pesticides to include roles as plant growth regulators. Thiourea itself is known to be a potent component for regulating plant growth and enhancing resilience to stress. It can be applied exogenously to stimulate defense mechanisms in plants under abiotic stress. Thiourea can also be used to break dormancy in some seeds. While the broader class of thiourea derivatives is recognized for these properties, specific research on the plant growth regulatory effects of this compound is not documented in the available literature.
Future Research Trajectories and Methodological Innovations for 3 Chlorophenyl Amino Thiourea
Development of Advanced Synthetic Strategies for Complex Analogues
The synthesis of novel and structurally complex analogues of [(3-chlorophenyl)amino]thiourea is fundamental to expanding its therapeutic potential. Future research will likely focus on moving beyond traditional synthetic methods to embrace more advanced and efficient strategies.
One promising avenue is the adoption of enabling chemical technologies such as continuous flow chemistry, microwave-assisted synthesis, and ultrasound irradiation. nih.gov These technologies offer numerous advantages over conventional batch methods, including enhanced reaction rates, improved yields, greater process control, and increased safety, particularly when dealing with hazardous intermediates. nih.gov For instance, flow chemistry is ideal for managing reactions that involve high-energy intermediates, ensuring safer and more efficient production. nih.gov Microwave and ultrasound irradiation can promote reactions that are difficult to achieve through traditional heating, often leading to cleaner products and shorter reaction times. nih.gov
Another key area of development is the use of novel catalytic systems . The use of heterogeneous catalysts, such as Fe2O3 nanoparticles, has already shown promise in the synthesis of acyl thioureas. nih.gov Future work could explore a wider range of nanomaterials and metal-organic frameworks (MOFs) as catalysts to improve efficiency and selectivity. bohrium.comrsc.org Furthermore, the development of photocatalytic and electrochemical methods offers a greener alternative to traditional synthesis, utilizing light or electricity as reagents to drive chemical transformations. nih.gov
The design of more complex analogues will also involve the functionalization of the thiourea (B124793) core . This includes the synthesis of bis-thiourea derivatives and the incorporation of various heterocyclic moieties to explore new chemical space and biological activities. mdpi.comnih.gov The synthesis of hybrid molecules, combining the thiourea scaffold with other pharmacologically active groups, is another strategy to develop multi-target agents. bohrium.com
Integration of Multi-Omics Approaches for Deeper Mechanistic Elucidation
To fully understand the therapeutic potential of this compound and its analogues, a deeper understanding of their mechanisms of action is required. The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful tool for achieving this. nih.gov
By analyzing the global changes in genes, proteins, and metabolites in response to treatment with a thiourea derivative, researchers can identify the specific cellular pathways and biological networks that are affected. nih.gov This systems-level perspective can reveal novel drug targets and provide insights into potential mechanisms of drug resistance.
Network pharmacology is a particularly relevant approach that can be used to construct "compound-protein/gene-disease" networks. nih.gov This allows for the identification of the key bioactive compounds within a series of derivatives and their primary molecular targets. By combining multi-omics data with network pharmacology, it is possible to move from a one-drug-one-target paradigm to a more holistic understanding of how these compounds exert their therapeutic effects. nih.gov
Predictive Modeling and Artificial Intelligence in Thiourea Research
The use of predictive modeling and artificial intelligence (AI) is set to revolutionize the field of drug discovery, and thiourea research is no exception. These computational tools can significantly accelerate the identification and optimization of new drug candidates.
Computer-Aided Drug Design (CADD) and molecular docking studies are already being employed to predict the binding interactions between thiourea derivatives and their biological targets. nih.govbiointerfaceresearch.com These methods provide valuable insights into the structure-activity relationships (SARs) and can guide the design of more potent and selective inhibitors. nih.gov For example, docking studies have been used to understand how N,N'-diarylthioureas interact with the hydrophobic pocket of K-Ras, a key protein in cancer development. biointerfaceresearch.com
Beyond molecular docking, machine learning (ML) and deep learning (DL) models are being developed to predict various properties of small molecules, including their biological activity, toxicity, and pharmacokinetic profiles. mdpi.comnih.gov These AI models can be trained on large datasets of chemical structures and experimental data to identify complex patterns that are not apparent from traditional analysis. mdpi.comnih.govresearchgate.net By integrating both physicochemical properties and predicted off-target interactions, these models can achieve high predictive accuracy for complex endpoints like drug-induced kidney injury. mdpi.com In the context of thiourea research, AI could be used to screen virtual libraries of compounds, prioritizing those with the highest probability of success for synthesis and experimental testing.
Exploration of Novel Biological Targets and Therapeutic Areas
While thiourea derivatives have been investigated for a range of biological activities, there is still vast potential for discovering new therapeutic applications. nih.govmdpi.comnih.govsciencepublishinggroup.com Future research will focus on screening this compound and its analogues against a broader range of biological targets and in new disease models.
Recent studies have highlighted the potential of thiourea derivatives as inhibitors of various enzymes involved in carcinogenesis, such as vascular endothelial growth factor receptor 2 (VEGFR2) and B-RAF. biointerfaceresearch.com There is also growing interest in their potential as anticancer agents that can overcome drug resistance. biointerfaceresearch.com The ability of the thiourea moiety to form stable hydrogen bonds makes it a valuable pharmacophore for targeting a wide range of proteins, enzymes, and receptors. nih.gov
Beyond cancer, there is potential for thiourea derivatives in other therapeutic areas. For example, they have shown promise as anti-infective agents, with activity against bacteria, fungi, and parasites like Leishmania. mdpi.commdpi.com The exploration of novel heterocyclic derivatives of thiourea could lead to the discovery of new antimicrobial and antiviral agents. nih.gov Furthermore, the anti-inflammatory and antioxidant properties of some thiourea derivatives suggest their potential use in treating a variety of chronic diseases. nih.gov The synthesis of 1-acyl-3-(2'-aminophenyl) thiourea derivatives has also indicated their potential as lead compounds for anti-intestinal nematode treatments. nih.gov
Sustainable and Eco-Friendly Methodologies in Thiourea Chemistry
In line with the growing emphasis on green chemistry, future research on thiourea synthesis will increasingly focus on the development of sustainable and eco-friendly methodologies. mdpi.com The goal is to minimize the environmental impact of chemical processes by reducing waste, avoiding the use of toxic substances, and improving energy efficiency.
One of the key strategies in green thiourea synthesis is the use of environmentally benign solvents , with water being a particularly attractive option. organic-chemistry.orgmdpi.com Several studies have demonstrated the successful synthesis of thiourea derivatives in aqueous media, which simplifies product isolation and reduces the reliance on volatile organic compounds. organic-chemistry.orgacs.org Deep eutectic solvents (DES) are another promising class of green solvents that can also act as catalysts, offering a dual role in the reaction system. rsc.orgresearchgate.net
The development of catalyst-free and solvent-free reaction conditions is another important goal. nih.gov For example, some symmetrical thiourea derivatives have been synthesized using just water and sunlight, representing a highly sustainable approach. nih.gov Mechanochemical methods, such as ball-milling, also offer a solvent-free alternative for the rapid and efficient synthesis of thioureas. researchgate.net
Furthermore, the use of biocompatible starting materials and the development of processes that allow for the recycling of catalysts and solvents are crucial aspects of sustainable thiourea chemistry. organic-chemistry.orgrsc.org By embracing these green chemistry principles, the synthesis of this compound and its analogues can be made more economically viable and environmentally responsible.
Q & A
Q. What synthetic methodologies are optimal for preparing [(3-chlorophenyl)amino]thiourea derivatives, and how can reaction conditions be systematically optimized?
The synthesis typically involves condensation of 3-chloroaniline with thiophosgene or thiourea derivatives under controlled conditions. Key parameters include solvent choice (e.g., dry dichloromethane for moisture-sensitive steps), stoichiometric ratios of reactants, and temperature (reflux at 40–80°C). Purification often employs recrystallization or reverse-phase HPLC, as demonstrated in the synthesis of structurally analogous thiourea derivatives . Orthogonal experiments (e.g., L9(34) designs) can optimize variables like reaction time, temperature, and reagent excess .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in the thiourea moiety) .
- FT-IR and NMR : Confirm functional groups (C=S stretch at ~1250 cm⁻¹ in IR) and aromatic/amine proton environments (δ 7.2–8.0 ppm in ¹H NMR) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-HRMS for [M+H]+ ions) .
Q. How can computational methods (DFT, MD) complement experimental data in studying this compound’s electronic properties?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity, while Molecular Dynamics (MD) simulations assess stability in solvent environments. Comparisons with experimental UV-Vis or FT-IR spectra validate computational models .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, halogenation) influence the biological activity of this compound derivatives?
Substituents at the phenyl ring (e.g., 3-Cl vs. 4-Cl) alter steric and electronic profiles, affecting enzyme inhibition. For example, 3-chloro derivatives show enhanced binding to tyrosine kinase receptors compared to 2,6-dichloro analogs due to reduced steric hindrance . Quantitative Structure-Activity Relationship (QSAR) models can correlate substituent effects with IC₅₀ values .
Q. What experimental strategies resolve contradictions between crystallographic data and computational predictions for thiourea derivatives?
Discrepancies in bond lengths (e.g., C=S) may arise from crystal packing forces vs. gas-phase DFT calculations. Hybrid approaches, such as refining computational models with solvent-effect corrections (e.g., Polarizable Continuum Model), improve alignment with experimental data .
Q. How can thermal decomposition kinetics of this compound be modeled to assess stability under storage conditions?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition pathways (e.g., release of HCl or NH₃). The Johnson-Mehl-Avrami equation models kinetics, with activation energy (E) and pre-exponential factor (A) derived from Arrhenius plots .
Q. What role does this compound play in arsenic detection, and how are its reducing properties optimized?
In arsenic speciation, thiourea reduces As(V) to As(III) for atomic fluorescence detection. Orthogonal experiments show that thiourea concentration (≥2.0 mL) and HCl (10% v/v) are critical for quantitative reduction, with reaction times ≤20 minutes .
Q. How do solvent polarity and pH impact the solubility and formulation of this compound in drug delivery systems?
Solubility is higher in polar aprotic solvents (e.g., DMSO) but decreases in acidic media due to protonation of the thiourea group. Microemulsion formulations with surfactants (e.g., Tween-80) enhance bioavailability .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing structure-activity relationships in thiourea derivatives?
Multivariate regression (e.g., Partial Least Squares) correlates electronic descriptors (σ-Hammett constants) with bioactivity. Cluster analysis groups derivatives by substituent effects, aiding in lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
